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GH-Releasing hexapeptide 6

Cat. No.: B11934830
M. Wt: 873.0 g/mol
InChI Key: WZHKXNSOCOQYQX-UHFFFAOYSA-N
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Description

Origins from Enkephalin Analog Research

The story of growth hormone secretagogues unexpectedly originates from the field of opioid research. In the 1970s, scientists were investigating synthetic analogs of enkephalins, which are naturally occurring opioid peptides. pan.krakow.plncats.io During this research, it was observed that some of these synthetic enkephalin analogs exhibited a peculiar and unanticipated side effect: they stimulated the release of growth hormone from the pituitary gland. nih.govdovepress.compnas.org Specifically, a met-enkephalin (B1676343) analog, [D-Trp2]-Met5-enkephalinamide, was found to have weak, but discernible, GH-releasing activity in vitro. dovepress.com This serendipitous discovery marked a turning point, shifting the focus of a segment of endocrine research toward the development of peptides that could selectively and potently stimulate GH secretion. nih.govpnas.org

Pioneering Observations by Cyril Bowers and Initial Characterization

Pioneering Observations by Cyril Bowers and Initial Characterization

The seminal work in the field of synthetic growth hormone secretagogues was pioneered by the American endocrinologist Cyril Bowers and his research group. nih.govoatext.com Building upon the initial observations from enkephalin analogs, Bowers' laboratory systematically synthesized and tested a series of small peptides for their ability to release GH. nih.gov This dedicated effort culminated in the early 1980s with the development of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), the first highly potent, synthetic hexapeptide that specifically stimulated GH release. nih.govoatext.comkarger.com This breakthrough was significant because GHRP-6 demonstrated robust activity both in laboratory cell cultures (in vitro) and in living organisms (in vivo), including humans. nih.govoatext.comkarger.com The initial characterization of GHRP-6 revealed that it acted directly on the pituitary gland to release GH, but its mechanism was distinct from that of the then-newly discovered Growth Hormone-Releasing Hormone (GHRH). karger.comnih.gov

Evolution and Synthesis of Related Peptidyl Growth Hormone Secretagogues

The discovery of GHRP-6 spurred the development of a whole new class of synthetic peptidyl growth hormone secretagogues. nih.govoatext.com Researchers sought to create analogs with improved potency, stability, and selectivity. This led to the synthesis of several other important GHSs, including:

GHRP-1: A heptapeptide (B1575542) that was also shown to be a potent stimulator of GH release. nih.govoatext.comnih.gov

GHRP-2: Another hexapeptide that exhibited even greater GH-releasing activity than GHRP-6. nih.govoatext.comtandfonline.com

Hexarelin: A hexapeptide with a chemical structure similar to GHRP-6, also demonstrating strong GH-releasing properties. nih.govoatext.comnih.gov

The development of these related peptides, alongside non-peptidyl mimetics like MK-0677, expanded the toolkit for researchers studying GH regulation. nih.govtandfonline.com This evolution was crucial as it led to the hypothesis of a new, undiscovered natural hormone that would act through the same receptor as these synthetic peptides. nih.gov This hypothesis was later confirmed with the discovery of ghrelin, the endogenous ligand for the GHS receptor. nih.govwada-ama.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N12O6 B11934830 GH-Releasing hexapeptide 6

Properties

IUPAC Name

6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKXNSOCOQYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868976
Record name Histidyltryptophylalanyltryptophylphenylalanyllysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Ghrp 6 As a Prototypical Synthetic Growth Hormone Secretagogue

Receptor Binding and Activation Profiles

The physiological effects of GHRP-6 are initiated by its binding to specific receptors. Its profile is characterized by high-affinity interactions with the ghrelin receptor, a distinct mechanism from the classical GH-releasing pathway, and engagement with other receptors that mediate non-GH-related effects.

Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a) Interactions

The principal target for GHRP-6 is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus [1, 6]. GHRP-6 acts as a full and potent agonist at this receptor, which is also the endogenous receptor for the hormone ghrelin.

The binding of GHRP-6 to the GHS-R1a initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the stimulation of GH release . Research has established that GHRP-6 exhibits high affinity for the GHS-R1a, with functional potency values (EC₅₀) typically in the low nanomolar range, comparable to that of endogenous ghrelin [2, 11]. This high-affinity binding is the direct cause of its robust effect on somatotrophs, the pituitary cells responsible for GH production and secretion. The interaction is highly specific, and the resulting signal transduction is the primary driver of the compound's eponymous function .

Table 1: Comparative Functional Potency at the GHS-R1a This table illustrates the half-maximal effective concentration (EC₅₀) for GHS-R1a-mediated intracellular calcium mobilization, indicating the potency of each ligand. Lower values denote higher potency.

LigandReceptorTypical EC₅₀ (nM)Primary Function at Receptor
GHRP-6 GHS-R1a5 - 20Agonist
Ghrelin (endogenous)GHS-R1a1 - 10Agonist

Cluster of Differentiation 36 (CD36) Receptor Binding and Functional Implications

Beyond its effects on GH secretion, GHRP-6 has been shown to bind to the Cluster of Differentiation 36 (CD36) receptor [1, 2]. CD36, also known as a scavenger receptor, is expressed on various cell types, including platelets, macrophages, and endothelial cells. This interaction is independent of the GHS-R1a and mediates a distinct set of biological activities, particularly cytoprotective and cardioprotective effects .

Studies have demonstrated that the binding of GHRP-6 to CD36 can initiate signaling cascades that protect tissues from ischemic injury, such as in models of myocardial infarction . This functional implication highlights the pleiotropic nature of GHRP-6, where its effects extend beyond the neuroendocrine axis. The activation of CD36 by GHRP-6 is a key mechanism underlying its non-GH-related therapeutic potential observed in preclinical research .

Distinct Receptor Binding from Growth Hormone-Releasing Hormone (GHRH)

A critical aspect of GHRP-6 pharmacology is that its mechanism is entirely distinct from that of Growth Hormone-Releasing Hormone (GHRH), the primary physiological regulator of GH secretion . While both peptides stimulate GH release, they do so by binding to different receptors that trigger separate intracellular signaling pathways .

GHRP-6 binds to the GHS-R1a .

GHRH binds to its own cognate receptor, the GHRH receptor (GHRH-R) .

This dual-receptor system allows for a powerful synergistic effect. When administered together, GHRH and GHRP-6 produce a release of GH that is significantly greater than the additive effects of either compound alone [13, 14]. This synergy arises because GHRH primarily activates the cyclic AMP (cAMP) pathway, leading to increased GH gene transcription and synthesis, while GHRP-6 primarily activates the phospholipase C pathway, leading to the release of pre-stored GH .

Table 2: Comparison of GHRP-6 and GHRH Mechanisms This table contrasts the fundamental mechanistic differences between GHRP-6 and GHRH in stimulating Growth Hormone release.

FeatureGHRP-6GHRH
Receptor GHS-R1aGHRH-R
Receptor Type Gq/11-coupled GPCRGs-coupled GPCR
Primary Signaling Pathway Phospholipase C (PLC) / IP₃ / Ca²⁺Adenylyl Cyclase / cAMP / PKA
Effect with Each Other SynergisticSynergistic

Molecular Modeling and Docking Studies of GHRP-6 with Ghrelin Receptor

Computational molecular modeling and docking studies have provided significant insights into the specific interactions between GHRP-6 and the GHS-R1a . These studies aim to predict the most stable binding pose of the peptide within the receptor's transmembrane (TM) binding pocket.

Findings from these models indicate that GHRP-6 docks deep within the pocket formed by the receptor's seven TM helices. Specific amino acid residues within the receptor are crucial for this interaction. Key interactions often involve:

Hydrogen bonds between the peptide and residues such as glutamine (Gln) and asparagine (Asn) in the TM domains.

Hydrophobic interactions, particularly involving the D-Tryptophan (D-Trp) residue of GHRP-6, which is known to be critical for its activity. This residue often inserts into a hydrophobic sub-pocket, stabilizing the active conformation of the receptor.

These in-silico studies help explain the high affinity and specificity of GHRP-6 and provide a structural basis for its agonistic activity, guiding the rational design of novel secretagogues .

Intracellular Signaling Cascades Triggered by GHRP-6

Upon binding to the GHS-R1a, GHRP-6 triggers a cascade of intracellular events that culminate in the exocytosis of GH from pituitary somatotrophs. The primary pathway involves the breakdown of phosphoinositides.

Phospholipase C and Phosphoinositide Breakdown Pathways

The GHS-R1a is canonically coupled to the Gq/11 family of G-proteins . The activation sequence is as follows:

Receptor Activation: GHRP-6 binding induces a conformational change in the GHS-R1a.

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, causing the dissociation of the Gαq subunit.

PLC Stimulation: The activated Gαq subunit binds to and stimulates the membrane-bound enzyme Phospholipase C (PLC).

PIP₂ Cleavage: PLC hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol (B14025) 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG) .

Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the surface of the endoplasmic reticulum. This binding opens calcium channels, causing a rapid and transient release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

GH Exocytosis: The sharp increase in cytosolic Ca²⁺ concentration is the critical signal that promotes the fusion of GH-containing secretory granules with the cell membrane, resulting in the release of Growth Hormone into the bloodstream [16, 17].

This PLC-IP₃-Ca²⁺ signaling cascade is the principal intracellular mechanism responsible for the acute GH-releasing action of GHRP-6.

Table 3: GHRP-6-Induced Intracellular Signaling Cascade via GHS-R1a This table outlines the sequential steps in the primary signaling pathway activated by GHRP-6 in pituitary somatotrophs.

StepComponent / ProcessDescription
1 Ligand Binding GHRP-6 binds to the extracellular/transmembrane domain of GHS-R1a.
2 G-Protein Activation The Gq/11 protein is activated.
3 Enzyme Activation The Gαq subunit activates Phospholipase C (PLC).
4 Second Messenger Production PLC cleaves PIP₂ into IP₃ and DAG.
5 Intracellular Ca²⁺ Release IP₃ binds to its receptor on the endoplasmic reticulum, releasing Ca²⁺ stores.
6 Cellular Response Elevated cytosolic Ca²⁺ triggers the exocytosis of Growth Hormone vesicles.

Molecular and Cellular Mechanisms of Action of Growth Hormone-Releasing Hexapeptide 6

Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) is a synthetic peptide renowned for its potent ability to stimulate the release of growth hormone (GH). cigb.edu.cunih.gov Its actions are mediated through a complex interplay of intracellular signaling pathways, primarily initiated by its binding to the growth hormone secretagogue receptor (GHS-R). oup.comoup.com This article delves into the specific molecular and cellular mechanisms that underpin the physiological effects of GHRP-6.

Regulation of Intracellular Calcium Concentrations ([Ca2+]i)

A pivotal aspect of GHRP-6's mechanism of action is its ability to modulate intracellular calcium concentrations, a key second messenger in cellular signaling. nih.gov The peptide induces a characteristic biphasic increase in cytosolic free calcium ([Ca2+]i) in target cells, such as pituitary somatotrophs. nih.govnih.gov

Calcium Mobilization from Intracellular Stores

The initial, rapid phase of the [Ca2+]i increase is attributed to the mobilization of calcium from intracellular stores. nih.govnih.gov This process is initiated by the activation of phospholipase C (PLC) following GHRP-6 binding to its receptor. nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). nih.govoup.comtandfonline.com IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. oup.comscielo.br This initial spike in [Ca2+]i is transient and can occur even in the absence of extracellular calcium. nih.gov Studies have shown that pretreatment with thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) that depletes intracellular calcium stores, abolishes this first phase of the GHRP-6-induced calcium response. nih.govoup.com

Calcium Influx through Voltage-Dependent Channels

The second, more sustained phase of the [Ca2+]i elevation is dependent on the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs). nih.govnih.gov GHRP-6 has been shown to activate L-type calcium channels. oup.com The influx of calcium during this phase is crucial for the prolonged cellular response to GHRP-6. Blockade of these channels with antagonists like nimodipine, nifedipine, or cadmium chloride prevents this second phase of the calcium response. nih.gov The activation of these channels is, in part, a consequence of plasma membrane depolarization, a phenomenon also induced by GHRP-6 through the inhibition of K+ channels. oup.com

Activation of Protein Kinase C (PKC) Pathway

The diacylglycerol (DAG) produced alongside IP3 from the hydrolysis of PIP2 plays a crucial role in activating the Protein Kinase C (PKC) pathway. nih.govoup.comscielo.br PKC is a family of serine/threonine kinases that, once activated by DAG and calcium, phosphorylate a variety of cellular proteins, leading to a cascade of downstream effects. The activation of PKC is a key component of the signal transduction pathway for GHRP-6. oup.comscielo.br

Research has demonstrated that inhibitors of PKC, such as phloretin (B1677691) and chelerythrine, can significantly reduce or abolish the physiological responses to GHRP-6, including GH release. oup.comnih.gov Furthermore, prolonged exposure to phorbol (B1677699) esters, which down-regulates PKC, also attenuates the action of GHRP-6. oup.com This PKC-dependent process is particularly important for the second phase of the calcium response, as depletion of PKC has been shown to inhibit this sustained calcium elevation. nih.gov

Inositol (1,4,5)-Trisphosphate/Diacylglycerol Pathway Activation

The activation of the inositol (1,4,5)-trisphosphate/diacylglycerol (IP3/DAG) pathway is a central event in the mechanism of action of GHRP-6. nih.govtandfonline.com Upon binding to its G protein-coupled receptor, GHRP-6 stimulates phospholipase C, which cleaves PIP2 into the two second messengers, IP3 and DAG. nih.govoup.com

Neuroendocrine and Systemic Regulatory Interactions of Growth Hormone Releasing Hexapeptide 6

Hypothalamic-Pituitary Axis Modulation

GHRP-6 exerts its influence on growth hormone secretion through a dual mechanism, acting directly on the pituitary gland and also at the level of the hypothalamus. oup.comnih.gov This dual action allows for a robust and synergistic regulation of GH release.

Direct Pituitary Actions on Somatotrophs

GHRP-6 directly stimulates the release of growth hormone from somatotroph cells in the anterior pituitary gland. oup.comoup.com This action is independent of Growth Hormone-Releasing Hormone (GHRH). oup.comnih.gov Studies on cultured human and rat pituitary cells have demonstrated that GHRP-6 can induce GH secretion. nih.govunimi.it The mechanism involves binding to the GHS-R on the surface of somatotrophs, which triggers a cascade of intracellular signaling events. caymanchem.comnih.gov This includes the activation of phospholipase C and the phosphoinositide second messenger system, leading to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C. oup.comnih.gov This signaling pathway is distinct from that of GHRH, which primarily utilizes the cAMP pathway. oup.com

The direct pituitary action of GHRP-6 is further evidenced by its ability to stimulate GH release even when the connection between the hypothalamus and the pituitary is severed or when GHRH receptors are blocked. scielo.brnih.gov In vitro studies have shown that GHRP-6 can reverse the suppressive effects of somatostatin (B550006) and insulin-like growth factor I on GH secretion from fetal pituitary cells. nih.gov

Experimental ModelKey Findings on Direct Pituitary Actions of GHRP-6References
Human Pituitary Somatotrophinoma CellsGHRP-6 stimulates phosphatidylinositol (PI) turnover, leading to increased intracellular Ca2+ and GH secretion. nih.gov
Cultured Rat Pituitary CellsGHRP-6 depolarizes the plasma membrane of somatotrophs by inhibiting K+ channels and activating L-type Ca2+ channels. oup.com
Human Fetal Pituitary CulturesGHRP-6 dose-dependently increases GH secretion, an effect that is additive with GHRH. nih.gov
Infant Rat Anterior Pituitary CellsGHRP-6 induces the expression of the pituitary-specific transcription factor Pit-1. oup.com

Central Actions at the Hypothalamic Level

In addition to its direct pituitary effects, GHRP-6 also acts centrally at the hypothalamus to influence GH secretion. oup.combioscientifica.com A significant body of evidence points to the arcuate nucleus of the hypothalamus as a key site of action. plos.orgnih.govnih.gov Systemic administration of GHRP-6 has been shown to increase electrical activity and induce the expression of the immediate-early gene c-fos in neurons within the arcuate nucleus. nih.govnih.govresearchgate.net This suggests neuronal activation in this region.

GHRP-6's central mechanism involves the stimulation of GHRH-containing neurons and potentially the inhibition of somatostatin, the primary inhibitor of GH release. bioscientifica.combioscientifica.comkarger.com Studies using in vitro hypothalamic slice preparations have demonstrated that GHRP-6 can excite neurons in the arcuate nucleus, some of which are also inhibited by somatostatin. nih.gov Furthermore, GHRP-6 has been shown to protect hypothalamic neurons from glutamate-induced excitotoxicity through a caspase-independent pathway. nih.gov The presence of GHS-R in various hypothalamic nuclei, including the arcuate and ventromedial nuclei, supports the direct action of GHRP-6 on these central neurons. bioscientifica.complos.org

Hypothalamic RegionEffect of GHRP-6Method of ObservationReferences
Arcuate NucleusIncreased electrical activity and c-fos expressionIn vivo systemic injection and in vitro slice recording nih.govnih.govresearchgate.net
Arcuate NucleusExcitation of GHRH neuronsElectrophysiology on GHRH-identified neurons plos.org
Ventromedial NucleusExcitation of neuronsIn vitro slice recording nih.gov
Periventricular NucleusInhibition of neuronsIn vitro slice recording nih.gov

Interactions with Growth Hormone-Releasing Hormone (GHRH) System

A crucial aspect of GHRP-6's mechanism of action is its intricate interaction with the endogenous GHRH system. This interaction is characterized by a powerful synergy that results in a much greater GH release than either substance can produce alone.

The co-administration of GHRP-6 and GHRH results in a synergistic, rather than merely additive, increase in GH secretion. oup.comscielo.brbioscientifica.com This potentiation has been consistently observed in both human and animal studies. oup.comscielo.br For instance, in healthy men, the GH response to the combined administration of GHRP-6 and GHRH is significantly greater than the sum of the responses to each peptide given individually. oup.com This synergy suggests that GHRP-6 and GHRH act through different, yet complementary, mechanisms at both the pituitary and hypothalamic levels. oup.combioscientifica.com While GHRP-6 primarily signals through the protein kinase C pathway, GHRH activates the protein kinase A pathway. oup.com At the pituitary level, GHRP-6 can amplify the cAMP production induced by GHRH. oup.com

A key component of GHRP-6's central action is its ability to stimulate the release of endogenous GHRH from hypothalamic neurons. bioscientifica.combioscientifica.com Studies have shown that the full GH-releasing effect of GHRP-6 is dependent on the presence of endogenous GHRH. oup.comnih.gov In humans, the administration of a GHRH antagonist significantly blunts the GH response to GHRP-6. oup.comnih.gov Similarly, in rats, passive immunization with an anti-GHRH serum reduces the GH response to GHRP-6. researchgate.net Direct evidence comes from studies in sheep where systemic administration of a GHRP analog increased GHRH concentrations in the pituitary portal blood. oup.com In vitro studies using bovine hypothalamic slices have also confirmed that GHRP-6 can directly stimulate GHRH secretion. bioscientifica.combioscientifica.com

The anatomical basis for the interaction between GHRP-6 and the GHRH system lies in the expression of the GHS-R on GHRH-containing neurons in the hypothalamus. nih.govjci.orgoup.com Dual-labeling in situ hybridization studies have demonstrated that a significant portion of GHRH-expressing neurons in the arcuate and ventromedial nuclei of the hypothalamus also express GHS-R mRNA. nih.govoup.com This co-localization provides a direct pathway for GHRP-6 to modulate the activity of GHRH neurons and thereby stimulate the release of GHRH. nih.govoup.com It is estimated that approximately 22-27% of GHRH neurons in these hypothalamic nuclei express the GHS-R gene. nih.gov This direct modulation of GHRH neurons is a cornerstone of the synergistic action observed when GHRP-6 is administered with GHRH. jci.org

Stimulation of Endogenous GHRH Secretion from Hypothalamic Neurons

Modulation of Somatostatin (SRIF) Activity

The interaction between GHRP-6 and somatostatin (SRIF), the primary inhibitor of GH secretion, is complex. Evidence suggests that GHRP-6 can act as a functional antagonist to somatostatin. oup.comscielo.br This antagonism is not necessarily achieved by directly inhibiting SRIF release. In fact, some in vitro studies using bovine hypothalamic slices have shown that GHRP-6 does not alter the secretion of somatostatin. bioscientifica.combioscientifica.com Other experiments have even suggested that GHRPs might stimulate SRIF secretion from hypothalamic fragments. researchgate.net

However, the prevailing effect appears to be an overriding of somatostatin's inhibitory action at the pituitary level. In male rats, it's proposed that GHRP-6 disrupts the cyclical release of somatostatin, thereby preventing the normal refractoriness to GHRH. researchgate.net In human studies, particularly in the context of obesity where an increased somatostatinergic tone is suspected, the ability of GHRP-6 to stimulate GH release is significant. ucl.ac.uknih.gov The GH-releasing activity of GHRPs, both alone and in combination with GHRH, is attenuated but not completely abolished by an increased somatostatin tone, indicating that GHRP-6 can partially overcome SRIF's inhibitory effects. ucl.ac.ukresearchgate.net

Several lines of research indicate that GHRP-6 can stimulate GH release through mechanisms that are independent of somatostatin inhibition. Studies involving passive immunization against SRIF in adult rats did not seem to affect the action of GHRP-6. researchgate.net This suggests that GHRP-6's primary mechanism is not simply the suppression of somatostatin.

Furthermore, in both normal and obese individuals, the combined administration of GHRH and GHRP-6 leads to a potent GH release that is not further enhanced by pyridostigmine, a substance that inhibits somatostatin release. nih.gov This implies that the synergistic effect of GHRH and GHRP-6 is largely independent of the prevailing somatostatinergic tone. nih.gov GHRP-6 appears to act as a functional somatostatin antagonist, allowing GH secretion to proceed even in the presence of this inhibitory neuropeptide. scielo.brnih.gov

Effects on SRIF Release and Tone

Regulation of Other Pituitary Hormones by GHRP-6

In addition to its primary effect on GH, GHRP-6 can also influence the secretion of other pituitary hormones, notably prolactin (PRL). ucl.ac.uk While often considered a secondary effect, GHRP-6 has been shown to stimulate a small but significant release of prolactin in humans. ucl.ac.uk Studies on human pituitary adenomas revealed that GHRP-6 could increase intracellular calcium, a key step in hormone secretion, in various tumor types, including a prolactinoma.

The prolactin-releasing effect of GHRP-6 appears to be more prominent under certain conditions. For instance, in GH-deficient dwarf (dw/dw) rats, which have high pituitary prolactin stores, GHRP-6 induced significant prolactin release, particularly in females. nih.gov This response was found to be modulated by estrogen. nih.gov In normal human subjects, some studies have shown that hexarelin, a peptide analogue of GHRP-6, induces prolactin release in a dose-dependent manner. ucl.ac.uk However, it is possible to achieve significant GH release with minimal concurrent rise in prolactin at lower doses of these peptides. ucl.ac.uk

GHRP-6 administration has been consistently associated with a modest but significant increase in the secretion of Adrenocorticotrophic Hormone (ACTH) and, consequently, cortisol. ucl.ac.ukoup.comkarger.com This effect has been observed in normal human subjects, where nocturnal administration of GHRP-6 led to elevated ACTH and cortisol levels, particularly during the first half of the night. karger.comkarger.com

The mechanism for this stimulation of the hypothalamo-pituitary-adrenal (HPA) axis does not appear to be a direct action on the corticotroph cells of the pituitary. oup.com In fact, studies on human ACTH-secreting pituitary adenomas showed that GHRP-6 was ineffective at increasing intracellular calcium in these cells. This suggests that GHRP-6 likely acts at a higher level, possibly the hypothalamus, to stimulate the release of endogenous ACTH secretagogues like corticotropin-releasing hormone (CRH) or arginine vasopressin (AVP). oup.com In rats, the ACTH response to GHRP-6 was found to be synergistic with AVP but not CRH. oup.com In patients with Cushing's disease, GHRP-6 was also able to stimulate significant ACTH and cortisol release. nih.gov

Data Tables

Table 1: Effect of GHRP-6 on Hormone Levels in Normal Male Subjects

HormoneTreatmentConcentration (Mean ± SEM)Time Periodp-value
GH GHRP-615.4 ± 9.6 ng/ml22:00-03:00h< 0.02
Placebo5.5 ± 4.0 ng/ml22:00-03:00h
ACTH GHRP-621.0 ± 5.3 pg/ml22:00-02:00h< 0.02
Placebo16.6 ± 3.1 pg/ml22:00-02:00h
Cortisol GHRP-656.0 ± 31.0 ng/ml22:00-03:00h< 0.02
Placebo25.2 ± 9.0 ng/ml22:00-03:00h
Data sourced from a study on the effects of repetitive i.v. boluses of GHRP-6 versus placebo on nocturnal hormone secretion. karger.com

Table 2: ACTH and Cortisol Response to GHRP-6 in Patients with Cushing's Disease

HormoneMeasurementBasal (Mean ± SE)Peak (Mean ± SE)
ACTH (pmol/l)15.5 ± 1.745.1 ± 9.3
Cortisol (nmol/l)583.0 ± 90.81013.4 ± 194.6
Data from a study evaluating the ACTH and cortisol releasing effects of a 2 µg/kg i.v. bolus of GHRP-6 in patients with Cushing's disease. nih.gov

Selectivity of Action across Pituitary Cell Types

Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) demonstrates a broad range of activity across various types of human pituitary adenomas. nih.gov Research indicates that the peptide's action is not restricted to the somatotroph lineage. Studies using cultured cells from human pituitary adenomas have shown that GHRP-6 can elicit cellular responses in most tumoral cell types, with the notable exception of corticotroph adenomas. nih.gov

The primary mechanism of action observed in responsive tumors is an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This effect is typically biphasic, involving an initial mobilization of calcium from intracellular stores followed by an influx of calcium through voltage-dependent channels. nih.gov This response has been documented in GH-secreting adenomas (somatotroph adenomas), nonfunctioning pituitary adenomas (NFPAs), TSH-secreting adenomas, and prolactinomas. nih.gov

In somatotroph adenomas, GHRP-6 effectively stimulates GH secretion, a response that is independent of the presence of gsp oncogenes. nih.govbioscientifica.com The stimulation of GH release by GHRP-6 in these tumors is linked to the activation of the phosphatidylinositol second messenger system. bioscientifica.com Studies have confirmed the expression of the GH secretagogue receptor (GHS-R) in the majority of somatotroph adenomas and in prolactinomas. oup.com While GH-secreting adenomas respond well to GHRP-6, the synergistic effect seen when GHRP-6 is combined with GHRH in healthy individuals is absent in acromegalic patients, suggesting the hypothalamus is necessary for this synergy. nih.gov

Patients with prolactinomas also exhibit responsiveness. While some studies suggest GHRP-6 does not stimulate further prolactin release in patients with prolactinomas, it does preserve the GH release mechanism. nih.govoup.com In contrast, GHRP-6 was found to increase intracellular calcium in cells from a prolactinoma. nih.gov Similarly, cells from TSH-secreting adenomas and NFPAs also show a significant increase in [Ca2+]i when exposed to GHRP-6. nih.gov The responsiveness in tumors other than GH-omas is not believed to be from contamination with somatotrophs, as GHRH was ineffective at modifying [Ca2+]i in these other tumor types.

The consistent lack of response in ACTH-secreting (corticotroph) adenomas to GHRP-6, even at high concentrations, highlights the selectivity of the peptide's action at the pituitary tumor level. nih.gov This is in contrast to the marked [Ca2+]i increase caused by corticotrophin-releasing hormone in these same cells. nih.gov

Table 1: Responsiveness of Tumoral Pituitary Cell Types to GHRP-6

Pituitary Adenoma TypeResponsiveness to GHRP-6Observed EffectReference
GH-Secreting (Somatotroph) YesIncreases intracellular Ca2+; Stimulates GH secretion. nih.govnih.govbioscientifica.com nih.govnih.govbioscientifica.com
Prolactin-Secreting (Prolactinoma) YesIncreases intracellular Ca2+; Preserves GH release. nih.govnih.gov nih.govnih.gov
TSH-Secreting (Thyrotrophinoma) YesIncreases intracellular Ca2+. nih.gov nih.gov
Nonfunctioning (NFPA) YesIncreases intracellular Ca2+. nih.gov nih.gov
ACTH-Secreting (Corticotroph) NoIneffective at modifying intracellular Ca2+. nih.gov nih.gov

Non-Growth Hormone Mediated Systemic Effects

Beyond its role as a secretagogue, GHRP-6 exerts significant systemic effects that are independent of the growth hormone (GH)/insulin-like growth factor-1 (IGF-1) axis. These actions are mediated through direct binding to receptors in peripheral tissues, such as the GHSR-1a and CD36 receptors, which are found in the cardiovascular system and other organs. oatext.comnih.gov

GHRP-6 has demonstrated direct, beneficial effects on cardiac tissue, independent of its ability to release GH. oatext.comphysiology.org These cardiotropic actions are mediated by specific GHRP-binding sites identified in the myocardium. physiology.orgoup.com Studies in isolated, denervated rat hearts show that GHRP-6 can facilitate both ventricular contraction and relaxation in a dose-dependent manner without altering the heart rate, indicating a direct inotropic effect. oup.comoup.com

The mechanism for this inotropic effect involves the mobilization of intracellular calcium. GHRP-6 induces a biphasic calcium transient in adult cardiomyocytes by activating calcium influx through voltage-gated channels and triggering calcium release from intracellular stores sensitive to thapsigargin. oup.comoup.com This process appears to be mediated by protein kinase C. oup.com Echocardiography studies in mice confirmed that GHRP-6 increases the left ventricular ejection fraction, an effect that is dose-dependent and sustained even with the concurrent use of a beta-blocker like metoprolol. researchgate.net

These findings support the concept that GHRP-6 has a direct cardiotropic influence, which is distinct from the long-term trophic effects of GH. oup.comoup.com This direct action has been observed in various experimental models, including those involving post-ischemic ventricular dysfunction and heart failure. physiology.orggenesispub.org

Table 2: Summary of Direct Cardiotropic Actions of GHRP-6

Observed EffectExperimental ModelMechanismReference
Positive Inotropic Effect Isolated perfused rat hearts; In vivo miceFacilitated ventricular contraction and relaxation; Increased left ventricular ejection fraction. oup.comresearchgate.net oup.comresearchgate.net
Intracellular Calcium Mobilization Isolated adult rat cardiomyocytesBiphasic Ca2+ transient via influx through voltage-gated channels and release from intracellular stores. oup.comoup.com oup.comoup.com
No Chronotropic Effect Isolated perfused rat heartsHeart rate was not modified. oup.com oup.com
Protection from Ischemic Injury Rodent models of ischemia-reperfusionReduced infarct size and improved cardiac function. genesispub.org genesispub.org

GHRP-6 possesses broad cytoprotective properties that are not secondary to the stimulation of the GH/IGF-1 axis. These effects have been documented in various tissues, including the heart, liver, and gastrointestinal tract, particularly in the context of ischemia-reperfusion (I/R) injury and chemical toxicity. oatext.comcigb.edu.cu The peptide's ability to protect cells is linked to its binding to GHSR-1a and CD36 receptors, which activates pro-survival signaling pathways. oatext.comnih.gov

A key mechanism of GHRP-6's cytoprotective action is the attenuation of oxidative stress. In models of myocardial infarction and hepatic I/R, GHRP-6 administration was shown to decrease the production of reactive oxygen species (ROS) and preserve endogenous antioxidant defense systems. oatext.comcigb.edu.cu This is complemented by a potent anti-inflammatory effect. GHRP-6 reduces the infiltration of inflammatory cells and decreases levels of inflammatory markers like C-reactive protein and pro-inflammatory cytokines such as TNF-α and IL-6. oatext.comnih.gov

At the molecular level, GHRP-6 activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical route for promoting cell survival and inhibiting apoptosis. oatext.comnih.gov This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the preservation of mitochondrial integrity. nih.govnih.gov Furthermore, GHRP-6 has been shown to have anti-fibrotic effects, reducing the expression of profibrogenic cytokines like TGF-β1 and CTGF, which may be mediated by the induction of PPARγ. nih.govsld.cu These multifaceted, direct cytoprotective actions highlight the therapeutic potential of GHRP-6 in conditions characterized by cellular injury and inflammation. oatext.comnih.gov

Table 3: GH-Independent Cytoprotective Mechanisms of GHRP-6

MechanismTarget Organ/ModelObserved OutcomeReference
Anti-inflammatory Liver (I/R), Arthritic rats, WoundsReduced inflammatory cell infiltration; Decreased TNF-α, IL-6, and CRP. oatext.comnih.gov oatext.comnih.gov
Antioxidant Myocardium (I/R), Liver (I/R)Decreased reactive oxygen species (ROS); Preservation of antioxidant defenses. oatext.comcigb.edu.cu oatext.comcigb.edu.cu
Anti-apoptotic Myocardium, NeuronsActivation of PI3K/Akt pathway; Upregulation of Bcl-2; Preservation of mitochondria. nih.govnih.gov nih.govnih.gov
Anti-fibrotic Liver, SkinReduced expression of TGF-β1 and CTGF; Induction of PPARγ. nih.govsld.cu nih.govsld.cu
Systemic Protection Hepatic I/R modelReduced damage in remote organs (lungs, kidneys, intestine). oatext.comcigb.edu.cu oatext.comcigb.edu.cu

Preclinical Research on Growth Hormone Releasing Hexapeptide 6 in Animal Models

Models for Growth Hormone Secretion Studies

GHRP-6 stimulates GH release through a mechanism distinct from that of the native Growth Hormone-Releasing Hormone (GHRH). wikipedia.org It acts on a specific receptor, now known as the ghrelin receptor (GHSR-1a), located in both the pituitary gland and the hypothalamus. wikipedia.orgoup.combioscientifica.com This dual site of action has been investigated using various animal models, both in vivo and in vitro, to elucidate the peptide's complex physiological effects.

The GH-releasing activity of GHRP-6 has been demonstrated across a wide range of animal species, highlighting its lack of species dependency. nih.gov

Rats: Studies in infant rats have shown that GHRP-6 is a potent stimulator of GH release. nih.govunimi.it It effectively induces a dose-dependent increase in plasma GH levels and can counteract the inhibitory effects of GHRH deprivation on GH mRNA expression. nih.govunimi.it This suggests that during the neonatal period, its action is not mediated by endogenous GHRH or somatostatin (B550006). nih.gov In adult rats, GHRP-6 has been shown to be orally active, though with significantly lower bioavailability compared to parenteral administration. nih.gov Research also indicates that in conscious rats, the full effect of GHRP-6 may involve the release of endogenous GHRH, as passive immunization against GHRH reduced the GH response. researchgate.net

Monkeys: Monkeys have been found to be particularly sensitive to the GH-releasing effects of GHRP-6 when administered enterally. nih.gov This high potency in primates suggests significant potential for oral formulations. nih.gov

Lambs and Calves: The effectiveness of GHRP-6 in stimulating GH release has also been confirmed in lambs and calves, further demonstrating its broad applicability across different mammalian species. nih.gov In steers, GHRP-6 was shown to overcome the GHRH refractoriness that occurs after feeding, suggesting it acts through pathways that are distinct from and can synergize with GHRH. bioscientifica.combioscientifica.com

Chicks: Under specific experimental conditions, GHRP-6 has been shown to be active in chicks, indicating its effects extend to avian species as well. nih.gov

Mice: The little mouse (lit/lit), a model for GHRH receptor deficiency, has been used to study the direct pituitary effects of GH secretagogues. While some studies reported a lack of GH response to GHRP-6 in these mice, others suggest that a response can be detected with more sensitive assays, indicating a GHRH-independent mechanism of action at the pituitary level. elsevier.es

Animal ModelKey Findings on GH SecretionReference
Infant & Adult RatsPotent, dose-dependent GH release; stimulates GH gene expression independent of GHRH/somatostatin in infants. Orally active in adults. nih.govunimi.itnih.gov
MonkeysHighly sensitive to enteral (oral) administration of GHRP-6. nih.gov
Lambs & CalvesEffective in stimulating GH release, demonstrating cross-species activity. nih.gov
ChicksActive under specific experimental conditions. nih.gov
Little Mice (GHRH-R Deficient)Used to study GHRH-independent effects; GH response suggests direct pituitary action. elsevier.es

In vitro models using primary pituitary cell cultures have been instrumental in dissecting the direct effects of GHRP-6 on pituitary somatotrophs (GH-producing cells).

Initial studies demonstrated that GHRP-6 directly stimulates GH release from cultured pituitary cells, although its potency in vitro is less pronounced than its effects observed in vivo. nih.govunimi.itendocrinolrespract.org This discrepancy suggests that its in vivo action is amplified by other factors, likely originating from the hypothalamus. unimi.it

The signaling mechanism of GHRP-6 at the pituitary level is distinct from that of GHRH. While GHRH primarily utilizes the cyclic AMP (cAMP) pathway, GHRP-6's effects are cAMP-independent. oup.comnih.gov Instead, GHRP-6 activates the phosphatidylinositol (PI) second messenger system, leading to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium stores. oup.comnih.gov Studies using human pituitary somatotrophinoma cells confirmed that GHRP-6 stimulates PI turnover in a dose-dependent manner, which correlates with increased GH secretion. nih.gov

Furthermore, in vitro experiments have shown that GHRP-6 and GHRH act on distinct receptors, as prolonged exposure to one peptide does not desensitize the cells to the other. oup.com When used in combination, GHRP-6 and GHRH exhibit a synergistic effect on GH release from pituitary cells. oup.combioscientifica.com

Comparative studies have been crucial in understanding the unique properties of GHRP-6 relative to GHRH and other secretagogues.

GHRP-6 vs. GHRH: A key finding is that while GHRH is more potent in vitro, GHRP-6 is more potent in vivo. endocrinolrespract.org The combination of GHRP-6 and GHRH results in a synergistic, rather than merely additive, release of GH. oup.combioscientifica.comendocrinolrespract.org This synergy is attributed to GHRP-6's dual action: it stimulates GHRH release from the hypothalamus and also acts directly on the pituitary to enhance the somatotrophs' responsiveness to GHRH. bioscientifica.com The time course of the GH response also differs; the effect of GHRP-6 is typically longer in duration than that of GHRH. nih.gov

GHRP-6 vs. Ghrelin and other GHRPs: GHRP-6 is a synthetic analog of ghrelin, the natural ligand for the GHSR-1a receptor. wikipedia.org In comparative studies involving patients with Cushing's disease, ghrelin induced a higher GH release than GHRP-6. nih.gov Both peptides, however, showed an enhanced ability to release ACTH and cortisol in these patients compared to healthy controls. nih.gov

Interaction with Somatostatin: Somatostatin, the primary inhibitor of GH release, can suppress the GH-releasing effect of GHRP-6. nih.gov However, some research suggests that GHRP-6 can overcome the inhibitory tone of somatostatin, potentially by acting at the hypothalamic level to disrupt its release. researchgate.netbioscientifica.com

In Vitro Pituitary Cell Culture Systems

Investigating Cardioprotective and Cytoprotective Properties

Beyond its role as a GH secretagogue, GHRP-6 has demonstrated significant protective effects on various cells and tissues, particularly the heart. These properties are often independent of the GH/IGF-1 axis and are mediated through direct receptor binding on target tissues. oatext.combionichepharma.eunih.gov

GHRP-6's cardioprotective effects have been consistently demonstrated in a variety of preclinical models of heart disease. genesispub.org

Ischemia/Reperfusion (I/R) Injury: In porcine models of acute myocardial infarction (AMI) induced by coronary artery occlusion followed by reperfusion, GHRP-6 treatment significantly reduced the size of the infarcted area. oatext.comcigb.edu.cunih.gov In a mouse model of I/R, ghrelin and another GHRP (hexarelin) protected cardiomyocytes from injury, an effect that was blocked by a GHSR-1a antagonist, confirming the receptor's role. plos.org

Dilated Cardiomyopathy (DCM): In a hamster model of DCM, treatment with GHRP-6 improved left ventricular function and attenuated ventricular dilation. oatext.comnih.gov Notably, these improvements occurred independently of increases in plasma GH or IGF-1 levels, suggesting a direct cardiac effect. nih.gov A similar protective outcome was observed in a rat model where DCM was induced by the cardiotoxic chemotherapy agent doxorubicin (B1662922). oatext.comnih.govnih.govfrontiersin.orgdntb.gov.uaresearchgate.net Concurrent administration of GHRP-6 prevented the decline in cardiac function and reduced mortality. nih.govnih.govdntb.gov.uaresearchgate.net

GH-Deficient Animals: Experiments in animals made GH-deficient showed that GHRP analogs could reverse cardiac dysfunction, providing strong evidence that the protective activity is separate from the stimulation of the somatotropic axis. oatext.com

Model of Cardiac DysfunctionAnimal SpeciesKey Cardioprotective FindingsReference
Acute Myocardial Infarction (Ischemia/Reperfusion)Pigs, MiceReduced infarct size by over 70%; preserved cardiomyocyte function. oatext.comcigb.edu.cunih.govplos.org
Dilated Cardiomyopathy (DCM)HamstersImproved left ventricular function and attenuated dilation, independent of the GH axis. oatext.comnih.gov
Doxorubicin-Induced CardiomyopathyRatsPrevented decline in ejection fraction, reduced ventricular dilation, and increased survival. nih.govnih.govresearchgate.net
GH-Deficient StateRatsReversed cardiac dysfunction, demonstrating a GH-independent mechanism. oatext.com

The protective effects of GHRP-6 extend beyond preserving cardiac function to mitigating cellular and tissue damage, both within and outside the heart.

Myocardial Protection: At the cellular level, GHRP-6 protects heart muscle by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, which inhibits apoptosis (programmed cell death). oatext.comgenesispub.orgnih.gov In models of doxorubicin-induced toxicity, GHRP-6 was shown to upregulate the anti-apoptotic gene Bcl-2 and preserve the structural integrity of cardiomyocyte mitochondria. nih.govfrontiersin.orgdntb.gov.ua It also reduces oxidative stress by preserving the body's antioxidant defenses and decreasing the spillover of reactive oxygen species. oatext.comnih.gov Furthermore, GHRP-6 has been found to have anti-fibrotic effects, reducing the accumulation of collagen and other extracellular matrix proteins that can stiffen the heart muscle and impair its function. genesispub.orgnih.gov

Extramyocardial Protection: The cytoprotective actions of GHRP-6 are not confined to the heart. In animal models of hepatic ischemia/reperfusion, GHRP-6 attenuated liver damage and also protected remote organs like the lungs, kidneys, and small intestine from injury associated with the systemic inflammatory response. oatext.comnih.govnih.gov In studies of doxorubicin toxicity, GHRP-6 treatment attenuated damage in renal tubular and bronchoalveolar epithelial structures and in the hepatic parenchyma. oatext.comcigb.edu.cunih.govnih.govfrontiersin.orgdntb.gov.ua This broad-spectrum cytoprotective effect is linked to its ability to reduce inflammation, inhibit cell death, and preserve antioxidant mechanisms in various tissues. bionichepharma.eunih.gov

Attenuation of Myocardial and Extramyocardial Damages

Prevention of Doxorubicin-Induced Cardiomyopathy and Organ Damage

Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) has demonstrated significant protective effects against the toxicities induced by doxorubicin (Dox), a potent chemotherapeutic agent known for causing cardiomyopathy and multi-organ damage. In animal models, particularly rats, the concurrent administration of GHRP-6 with doxorubicin has been shown to prevent the development of dilated cardiomyopathy and heart failure. nih.govfrontiersin.orgnih.gov Studies revealed that GHRP-6 administration prevented the deterioration of cardiac function, preserving the left ventricular ejection fraction within physiological limits. oatext.comnih.govcigb.edu.cu This intervention led to a significant increase in the survival rates of the animals. oatext.comnih.gov

The protective action of GHRP-6 extends beyond the heart to other organs. In experimental models of doxorubicin-induced damage, GHRP-6 attenuated a wide range of extracardiac damages. oatext.comnih.gov It has been observed to preserve the integrity of epithelial tissues in organs such as the kidneys (renal tubular epithelium) and lungs (bronchoalveolar epithelium), as well as the liver parenchyma. nih.govoatext.comnih.govcigb.edu.cu Furthermore, GHRP-6 was found to inhibit the interstitial fibrosis that doxorubicin toxicity causes in the liver, kidneys, and lungs. nih.govfrontiersin.orgresearchgate.net These findings underscore a systemic cytoprotective effect of GHRP-6, suggesting its potential to mitigate the widespread damage associated with doxorubicin treatment. nih.govoatext.comnih.gov

Table 1: Summary of GHRP-6 Protective Effects in Doxorubicin-Induced Toxicity Models
Organ SystemObserved Protective EffectKey FindingsReferences
CardiovascularPrevention of Dilated Cardiomyopathy (DCM)Preservation of Left Ventricular Ejection Fraction (LVEF); Prevention of myocardial fiber consumption and ventricular dilation. nih.govfrontiersin.orgoatext.comnih.govcigb.edu.cu
RenalAttenuation of Renal Tubular DamagePreservation of renal tubular epithelial structures. oatext.comnih.govcigb.edu.cu
PulmonaryAttenuation of Lung DamagePreservation of bronchoalveolar epithelial structures. oatext.comnih.govcigb.edu.cu
HepaticHepatoprotectionPreservation of hepatic parenchyma; Inhibition of interstitial fibrosis. nih.govoatext.comnih.govcigb.edu.cu
SystemicIncreased Survival and Reduced MorbiditySignificantly decreased mortality rates in rats treated with Doxorubicin. nih.govnih.govoatext.comnih.gov
Reduction of Fibrotic Processes (e.g., liver cirrhosis, hypertrophic scars)

GHRP-6 has shown potent anti-fibrotic properties in various preclinical animal models. nih.gov In studies on liver cirrhosis induced by carbon tetrachloride (CCl4) in rats, GHRP-6 administration demonstrated a remarkable ability to both prevent and reverse liver fibrosis. sld.curesearchgate.netsld.cu In a preventive approach, concomitant treatment with GHRP-6 prevented parenchymal fibrotic induration by over 85%. researchgate.net In therapeutic scenarios, GHRP-6 treatment in animals with established cirrhosis led to a significant reduction in fibrotic tissue. sld.curesearchgate.net For instance, a 60-day administration resulted in a 75% reduction of the fibrotic area and a more than 60% reduction in nodularity. researchgate.netcorepeptides.com Even a short 15-day therapeutic course allowed for a 37% clearance of fibrotic tissue. researchgate.netsld.cu

The anti-fibrotic effects of GHRP-6 have also been validated in models of cutaneous fibrosis. In a rabbit model of hypertrophic scars, topical application of GHRP-6 effectively prevented the development of these aberrant scars. sld.cuparticlepeptides.comnih.gov The peptide's intervention prevented the onset of hypertrophic scarring in over 90% of treated wounds, an effect that compares favorably to standard treatments like triamcinolone (B434) acetonide but without the associated adverse reactions. sld.cunih.gov These findings highlight GHRP-6 as a promising agent for managing fibrotic disorders in both internal organs and the skin. sld.cumedigraphic.com

Table 2: Research Findings on GHRP-6 Anti-Fibrotic Effects
Fibrotic ConditionAnimal ModelKey FindingsReferences
Liver CirrhosisRats (CCl4-induced)Prevented >85% of fibrotic induration; Therapeutic use reduced fibrotic area by up to 75% and nodules by 60%. sld.curesearchgate.netsld.cucorepeptides.com
Hypertrophic ScarsRabbitsPrevented the onset of hypertrophic scars in >90% of wounds; Reduced scar elevation index. sld.cunih.gov

Cellular and Molecular Mechanisms of Cytoprotection

Modulation of Oxidative Stress and Antioxidant Reserves

A key mechanism underlying the cytoprotective effects of GHRP-6 is its ability to modulate oxidative stress. nih.gov Research has consistently shown that GHRP-6 treatment attenuates the generation of reactive oxygen species (ROS) in response to cellular insults like ischemia-reperfusion and chemical toxicity. oatext.comnih.govcigb.edu.cu In models of doxorubicin toxicity, which is known to dramatically increase oxidative stress, concurrent administration of GHRP-6 significantly counterbalanced the rise in total hydroperoxides and malondialdehyde. nih.govsld.cu

Simultaneously, GHRP-6 helps to preserve the body's antioxidant defenses. oatext.comnih.gov Studies have documented that the peptide increases the activity of crucial antioxidant enzymes such as catalase and superoxide (B77818) dismutase. sld.cugoogle.com By reducing the production of damaging ROS and bolstering the antioxidant enzyme reserves, GHRP-6 effectively mitigates oxidative damage, a central process in many pathological conditions. nih.govnih.gov

Mitochondrial Ultrastructural Integrity Maintenance

The preservation of mitochondrial structure and function is critical for cell survival, and GHRP-6 has been shown to play a vital role in this process, particularly in the context of doxorubicin-induced cardiotoxicity. nih.gov Doxorubicin is known to accumulate in cardiac mitochondria, triggering apoptosis and cellular damage. nih.gov Electron microscopy studies of cardiac tissue from rats treated with both doxorubicin and GHRP-6 revealed that the peptide favored the preservation of mitochondrial ultrastructural integrity in cardiomyocytes. nih.govnih.govcigb.edu.cudntb.gov.ua This structural preservation is considered a noteworthy finding, as it likely contributes to reducing the spillover of reactive oxygen species from damaged mitochondria and preventing the initiation of apoptotic pathways. nih.gov

Regulation of Apoptotic Pathways (e.g., Bcl-2 expression)

GHRP-6 exerts a significant anti-apoptotic effect by modulating the expression of key regulatory proteins in the apoptotic cascade. nih.gov A consistent finding across multiple studies is the upregulation of the anti-apoptotic protein Bcl-2 in response to GHRP-6 treatment. nih.govnih.govoup.com In animal models of doxorubicin-induced cardiomyopathy, GHRP-6 administration was shown to upregulate the prosurvival gene Bcl-2. nih.govnih.govdntb.gov.ua

Furthermore, GHRP-6 influences the balance between pro-survival and pro-apoptotic signals. nih.govoup.com Research has shown that while GHRP-6 increases Bcl-2 levels, it does not change the levels of the pro-apoptotic protein Bax. nih.govoup.com This shift in the Bcl-2/Bax ratio in favor of Bcl-2 is a critical factor in promoting cell survival and inhibiting programmed cell death. nih.govnih.govresearchgate.net This mechanism has been observed not only in cardiac cells but also in neuronal cells, where GHRP-6-induced increases in Bcl-2 are linked to neuroprotection. nih.gov

Anti-fibrotic Mechanisms (e.g., PPARγ-driven cascade, TGF-β1, CTGF, ECM reduction)

The anti-fibrotic action of GHRP-6 is mediated by specific molecular pathways that suppress the fibrogenic process. A central mechanism is the activation of a peroxisome proliferator-activated receptor-gamma (PPARγ)-driven cascade. oatext.comnih.gov This activation leads to the downstream suppression of key pro-fibrotic molecules. oatext.com

GHRP-6 intervention has been shown to significantly reduce the expression of transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF), two potent fibrogenic cytokines that drive the production of extracellular matrix (ECM). oatext.comnih.govresearchgate.netsld.cu By downregulating TGF-β1 and CTGF, GHRP-6 effectively inhibits the activation of hepatic stellate cells and fibroblasts, which are the primary cells responsible for ECM deposition in fibrotic diseases. researchgate.netsld.cu This ultimately translates into a dramatic reduction in the accumulation of collagen and other ECM proteins, preventing the pathological tissue remodeling seen in conditions like liver cirrhosis and hypertrophic scarring. frontiersin.orgoatext.comnih.gov

Research into Bone Metabolism Regulation

Preclinical studies utilizing animal models have explored the potential of Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) in modulating bone metabolism. These investigations have primarily focused on its effects in models of osteoporosis, its influence on markers of bone turnover, and its direct actions on bone cells.

The ovariectomized (OVX) rat is a widely used animal model to simulate postmenopausal osteoporosis. In this model, the surgical removal of the ovaries induces a state of estrogen deficiency, leading to accelerated bone loss. Research has shown that GHRP-6 administration can counteract the detrimental effects of ovariectomy on bone. ekb.egekb.eg

Studies have demonstrated that GHRP-6 treatment in OVX rats helps in preventing bone loss. ekb.egekb.egsemanticscholar.org Specifically, GHRP-6 was observed to be as effective as estrogen replacement therapy in averting the reduction in femoral bone mineral density (BMD) typically seen after ovariectomy. ekb.eg In one study, GHRP-6 treatment resulted in a 16.71% higher femoral BMD compared to the untreated OVX group. ekb.eg This treatment also preserved femoral bone calcium and phosphorus content. ekb.eg Furthermore, GHRP-6 has been shown to increase bone mineral content (BMC) in adult female rats. bioscientifica.comnih.gov

Bone turnover is a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. Markers of these processes in the blood can provide insights into the state of bone metabolism. In studies with OVX rats, GHRP-6 has been shown to influence these markers, suggesting a shift towards bone formation. ekb.eg

Treatment with GHRP-6 in these models prevented a significant increase in the levels of acid phosphatase (ACP), a marker for bone resorption. ekb.eg Concurrently, while levels of alkaline phosphatase (ALP), a marker for bone formation, were lowered, they did not decrease to the extent seen in control groups, indicating enhanced bone formation. ekb.eg This suggests that GHRP-6 may create a positive balance between bone formation and resorption, which could explain its protective effects against bone loss induced by ovariectomy. ekb.eg

The anabolic effect of GHRP-6 on bone is thought to be mediated, at least in part, by its direct stimulatory action on osteoblasts, the cells responsible for new bone formation. ekb.eg Research has indicated that GHRP-6, and its natural analogue ghrelin, can directly stimulate the proliferation and differentiation of osteoblasts. ekb.egnih.gov This is supported by the finding that primary osteoblasts and various osteoblastic cell lines express the growth hormone secretagogue receptor (GHS-R1a), to which GHRP-6 binds. ekb.egresearchgate.net

The stimulation of osteoblast activity by ghrelin, which acts through the same receptor as GHRP-6, has been shown to enhance matrix mineralization and the expression of genes specific to osteoblasts. nih.gov The pro-proliferative effect of ghrelin on osteoblastic cells was found to be dose-dependent and could be blocked by a selective antagonist of the ghrelin receptor, [d-Lys]-GHRP-6. nih.gov

Table 1: Summary of Preclinical Research on GHRP-6 and Bone Metabolism

Area of Research Animal Model Key Findings Citations
Experimental Osteoporosis Ovariectomized (OVX) Rats Prevented OVX-induced bone loss; preserved femoral bone mineral density, calcium, and phosphorus content. ekb.egekb.egsemanticscholar.org
Bone Turnover Markers Ovariectomized (OVX) Rats Prevented a significant rise in acid phosphatase (bone resorption marker); indicated enhanced bone formation relative to resorption. ekb.eg
Osteoblast Activity In vitro (osteoblastic cell lines) Stimulated osteoblast proliferation and differentiation; enhanced matrix mineralization and osteoblast-specific gene expression. ekb.egnih.govresearchgate.net

Effects on Bone Turnover Markers

Neuroprotective Research in Preclinical Models

The potential neuroprotective effects of GHRP-6 have been investigated in various preclinical models of neurological damage, particularly in the context of stroke and excitotoxicity. These studies have explored its efficacy both as a standalone agent and in combination with other therapeutic molecules.

In experimental models of stroke, such as global brain ischemia induced in Mongolian gerbils, GHRP-6 has demonstrated neuroprotective properties. tandfonline.comnih.govnih.gov Notably, the co-administration of GHRP-6 with recombinant human Epidermal Growth Factor (rhEGF) has been shown to be particularly effective. tandfonline.comnih.gov This combination therapy, when administered shortly after the ischemic event, significantly improved survival rates and neurological outcomes, and reduced the volume of infarcted brain tissue compared to vehicle-treated animals. tandfonline.comnih.govresearchgate.net

Further studies have compared the neuroprotective effects of the EGF and GHRP-6 combination to therapeutic hypothermia, a recognized standard for neuroprotection. tandfonline.comnih.gov In models of both global and focal brain ischemia, the combination therapy yielded results similar to hypothermia in terms of neurological scores, infarct volume, and neuronal density in the hippocampal CA1 region. tandfonline.comnih.gov These findings provide a strong rationale for the potential of this combined therapeutic approach in stroke management. researchgate.nettandfonline.comnih.gov The therapeutic window for this combination was found to be effective when administered up to 4 hours after the ischemic insult. tandfonline.comnih.gov

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in stroke and other neurological disorders. GHRP-6 has been shown to protect hypothalamic neurons from glutamate-induced excitotoxicity. nih.gov

The neuroprotective mechanism of GHRP-6 appears to involve the inhibition of apoptotic (programmed cell death) pathways. Specifically, research indicates that GHRP-6 can partially reverse glutamate-induced cell death by blocking a caspase-independent pathway of apoptosis. nih.gov This involves interfering with the translocation of the apoptosis-inducing factor to the nucleus and is associated with the induction of the anti-apoptotic protein Bcl-2. nih.govnih.gov This is distinct from the action of agents like insulin-like growth factor I, which abolishes glutamate-induced caspase activation. nih.gov Furthermore, ghrelin, which shares a receptor with GHRP-6, has been shown to inhibit apoptosis in various neuronal cell types under different stress conditions, including ischemia and neurotoxicity. oup.commdpi.com The anti-apoptotic effects of ghrelin can be mediated through its receptor, as they are blocked by the antagonist [d-Lys3]-GHRP-6. oup.com

Table 2: Summary of Preclinical Neuroprotective Research on GHRP-6

Area of Research Preclinical Model Key Findings Citations
Experimental Stroke Mongolian Gerbils (global ischemia), Wistar Rats (focal ischemia) In combination with EGF, improved survival, neurological outcome, and reduced infarct volume. Effects were comparable to therapeutic hypothermia. tandfonline.comnih.govnih.govresearchgate.nettandfonline.comnih.gov
Anti-apoptotic and Anti-excitotoxic Effects Fetal hypothalamic neuronal cell line (RCA-6) Protected neurons from glutamate-induced excitotoxicity; partially reversed cell death by blocking a caspase-independent apoptotic pathway. nih.govnih.gov

Induction of Endogenous Neuroprotective Factors

Preclinical research in animal models has demonstrated that Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) exerts neuroprotective effects through the induction of various endogenous factors that promote cell survival and inhibit apoptotic pathways.

Systemic administration of GHRP-6 in adult male rats for one week led to a significant increase in insulin-like growth factor-I (IGF-I) mRNA levels in the hypothalamus, cerebellum, and hippocampus. nih.govoup.com This increase was associated with the activation of downstream signaling pathways involved in cell survival. nih.govoup.com Specifically, the phosphorylation of Akt, a protein kinase that promotes cell survival, was stimulated in the same brain regions where IGF-I levels were elevated. nih.govoup.com

Furthermore, GHRP-6 treatment has been shown to modulate the expression of proteins involved in the apoptotic cascade. In adult male rats, GHRP-6 administration increased the levels of the anti-apoptotic protein Bcl-2 in the hypothalamus, hippocampus, and cerebellum. oup.com Conversely, the levels of the pro-apoptotic protein Bax remained unchanged, suggesting a shift towards a pro-survival cellular environment. oup.com

In a model of age-related neurodegeneration, GHRP-6 was found to reduce cerebellar cell death in aged rats. researchgate.net This protective effect appeared to be mediated by the stimulation of IGF-I production, which in turn inhibited the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. researchgate.net Studies have also indicated that ghrelin and its analogues, like GHRP-6, can inhibit apoptosis and reduce inflammation in the brain following a stroke. superiorpeptide.com

The co-administration of GHRP-6 with recombinant human epidermal growth factor (rhEGF) has also been investigated in models of stroke. In Mongolian gerbils subjected to global brain ischemia, this combination therapy significantly improved survival and neurological outcomes, and reduced infarct volume. tandfonline.comresearchgate.net Similarly, in Wistar rats with focal brain ischemia, the combined treatment showed neuroprotective effects comparable to hypothermia. researchgate.netnih.gov The neuroprotective actions of this combination are attributed in part to GHRP-6's ability to induce endogenous neuroprotective factors. frontiersin.org

The following table summarizes the key findings on the induction of endogenous neuroprotective factors by GHRP-6 in various animal models.

Animal ModelNeurological ConditionInduced Neuroprotective Factor(s)Key Outcomes
Adult Male RatsGeneral Neuroprotection- Insulin-like Growth Factor-I (IGF-I) mRNA- Phosphorylated Akt- Bcl-2- Increased IGF-I mRNA in hypothalamus, cerebellum, and hippocampus. oup.com- Stimulated phosphorylation of Akt in the same regions. oup.com- Augmented Bcl-2 protein levels. oup.com
Aged RatsCerebellar Cell Death- Insulin-like Growth Factor-I (IGF-I)- Reduced cerebellar cell death. researchgate.net- Inhibition of caspase-9 and caspase-3 activation. researchgate.net
Mongolian GerbilsGlobal Brain Ischemia (Stroke)Not specified directly, but part of a neuroprotective combination therapy.- Improved survival and neurological outcome. tandfonline.comresearchgate.net- Reduced infarct volume when co-administered with rhEGF. tandfonline.comresearchgate.net
Wistar RatsFocal Brain Ischemia (Stroke)Not specified directly, but part of a neuroprotective combination therapy.- Neurological score and infarct volume similar to hypothermia-treated group when co-administered with rhEGF. researchgate.netnih.gov

Advanced Methodologies and Structural Investigations of Growth Hormone Releasing Hexapeptide 6

Peptide Synthesis and Analog Design

The chemical synthesis and modification of GHRP-6 have been pivotal in understanding its biological activity. By creating analogues, researchers can probe the structural requirements for receptor binding and function, leading to the development of more selective and potent compounds.

Development of Azapeptide Analogues and Their Receptor Affinity Modulation

A significant advancement in the design of GHRP-6 analogues has been the introduction of aza-amino acids, where the alpha-carbon of an amino acid is replaced by a nitrogen atom. acs.org This modification alters the peptide's backbone structure and can influence its conformational preferences and receptor interactions. acs.orgmdpi.com

The synthetic hexapeptide GHRP-6 is known to have a dual affinity for both the growth hormone secretagogue receptor 1a (GHS-R1a) and the cluster of differentiation 36 (CD36) receptor. acs.orgnih.gov Azapeptide analogues of GHRP-6 have been synthesized to create ligands with greater selectivity for one receptor over the other. acs.org Research has shown that incorporating an aza-amino acid at the D-Trp², Ala³, or Trp⁴ positions can reduce the affinity for GHS-R1a by a factor of 100 or more, while in some cases, retaining affinity for the CD36 receptor. nih.gov For instance, the azapeptide analogue [aza-F⁴]GHRP-6 demonstrated a slightly higher binding affinity for the CD36 receptor compared to hexarelin, a GHRP-6 prototype. acs.orgnih.gov

Further studies involving an alanine (B10760859) scan on selected azapeptides helped to elucidate the importance of specific side chains for biological activity. mdpi.com For example, replacing the N-terminal His¹ with Ala¹ often led to a significant loss of binding affinity for the GHS-R1a receptor without disturbing the interaction with CD36. mdpi.com These findings underscore the utility of azapeptides in developing selective probes to study the distinct functions of the GHS-R1a and CD36 receptors. acs.org

Table 1: Receptor Binding Affinity of Selected GHRP-6 Azapeptide Analogues

Compound Modification CD36 Affinity (IC₅₀, µM) GHS-R1a Affinity (IC₅₀, µM) Selectivity Change
GHRP-6 (Parent) - Low micromolar Low nanomolar -
[aza-F⁴]GHRP-6 Phe⁴ replaced by aza-Phe 1.34 Not specified Higher for CD36 vs. Hexarelin
[aza-Glu]GHRP-6 Analogues Glu replaced by aza-Glu 2–27 Not specified Retained high affinity for CD36
[azaLeu³]GHRP-6 Ala³ replaced by aza-Leu Maintained Reduced Improved selectivity for CD36

This table is a representation of findings from multiple studies and aims to provide a comparative overview. Exact values can vary based on experimental conditions.

Synthesis and Characterization of Cyclic GHRP-6 Analogues

To reduce the conformational flexibility of the linear GHRP-6 peptide, cyclic analogues have been synthesized. mdpi.com Cyclization can lock the peptide into a more defined three-dimensional structure, which can lead to enhanced receptor affinity and selectivity. The synthesis of cyclic aza-GHRP-6 analogues has been achieved through methods like A³-macrocyclization on a solid support. nih.govresearchgate.net

The characterization of these cyclic analogues involves a combination of spectroscopic techniques and computational analysis to determine their conformational dynamics. mdpi.com These studies have revealed that the active conformation of some cyclic analogues features a type II' β-turn geometry. mdpi.com The synthesis of aza-lysine GHRP-6 analogues has also been explored using submonomer procedures, allowing for the introduction of basic side chains to replace the C-terminal Lys residue. nih.gov

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key amino acid residues and structural motifs within GHRP-6 that are essential for its biological activity. These studies have shown that the central core sequence, particularly the aromatic residues, plays a significant role in receptor binding. acs.orgnih.gov

Systematic modifications and truncations of the GHRP-6 sequence have provided valuable insights. For example, the common core sequence Ala-Trp-(D-Phe)-Lys has been a focus of such studies. nih.gov Research using a radio-competitive assay for the GHSR1a receptor has helped to determine the influence of chemical modifications at various positions. nih.gov It has been suggested that interactions of the π-π stacking type between the aromatic residues may be important for the biological activity of GHRP-6. nih.gov Furthermore, the spatial proximity between the sidechains of D-Phe⁵ and Lys⁶ is also considered relevant. nih.gov By replacing specific amino acids with lactam-containing residues, researchers have been able to modulate the selectivity of the analogues for the GHS-R1a and CD36 receptors, highlighting the importance of the peptide's turn geometry for its activity at the CD36 scavenger receptor. researchgate.net

Biophysical Characterization Techniques

A variety of biophysical techniques are employed to analyze the three-dimensional structure of GHRP-6 and its analogues in different environments. These methods provide critical information that links the peptide's structure to its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For GHRP-6 and its analogues, NMR studies have provided detailed conformational information. nih.gov Complete resonance assignment of the NMR spectra for both the linear and cyclic forms of GHRP-6 has been reported. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments have indicated spatial proximity between the side-chains of the aromatic residues in both linear and cyclic forms, as well as between the sidechains of D-Phe⁵ and Lys⁶. nih.gov This information has been used to generate structural ensembles, which show that both molecules adopt non-random structures with a well-preserved backbone. nih.gov Conformational analysis of model tripeptides containing aza-isotryptophan has also utilized NMR to characterize β-turn geometries. chemrxiv.org

Small Angle X-ray Scattering (SAXS) for Solution Structure

The analysis of SAXS data, combined with transmission electron microscopy and molecular dynamics simulations, has shown that these nanotubes have inner and outer cross-sections of approximately 6.7 nm and 13.4 nm, respectively. nih.gov The mechanism of this self-assembly is driven by the interplay between hydrophobic interactions of the aromatic side chains and the electrostatic repulsion of the cationic charges. nih.gov At higher concentrations, these nanotubes can arrange into a two-dimensional hexagonal-like packing. nih.gov SAXS is particularly useful for studying flexible systems and can provide structural ensembles that are compatible with the experimental data. nih.gov

Transmission Electron Microscopy (TEM) for Self-Assembly Visualization

Transmission Electron Microscopy (TEM) has been instrumental in visualizing the self-assembly of Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) into distinct nanostructures. In aqueous solutions at neutral pH and room temperature, GHRP-6 has been shown to form long nanotubes. nih.gov TEM imaging, in conjunction with small-angle X-ray scattering (SAXS), has revealed that these nanotubes possess an inner cross-section of approximately 6.7 nm and an outer cross-section of 13.4 nm. nih.gov

The ability to directly observe these structures is crucial for understanding the physical reality of the self-assembly process. acs.org Advanced TEM techniques, such as cryogenic TEM (cryo-TEM), allow for the visualization of these processes in solution with high spatial and temporal resolution, offering a window into the structural evolution of these peptide-based nanomaterials. acs.org The development of specialized liquid cells for TEM further enables the real-time observation of dynamic processes like self-assembly, which can be initiated by triggers such as temperature changes. scitechdaily.com This direct visualization provides invaluable data to complement and validate findings from other structural investigation methods. nih.govacs.org

Molecular Dynamics Simulations for Peptide Self-Assembly Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool for elucidating the complex mechanisms that govern the self-assembly of peptides like GHRP-6 at an atomic level. rsc.orgfrontiersin.org These simulations can model the interactions between peptide molecules and their environment, providing insights into the thermodynamic and kinetic drivers of aggregation. rsc.org

For GHRP-6, MD simulations have revealed that the peptides self-assemble in a manner similar to amphiphilic molecules in an aqueous solution, forming a partially interdigitated structure within the nanotube walls. nih.gov The simulations indicate that the positively charged amino terminus of the peptide is located at the peptide-water interface, while the neutral, NH2-capped carboxy terminus remains buried within the hydrophobic core of the nanotube. nih.gov Furthermore, the long side chain of the lysine (B10760008) residue at position 6 extends out from the hydrophobic core, positioning its positive charge near the cylinder's surface. nih.gov

This arrangement is a result of the interplay between the hydrophobic interactions of the aromatic side chains of GHRP-6 and the electrostatic repulsion of its cationic charges. nih.gov As the concentration of the peptide increases, the long nanotubes can further self-arrange into a bi-dimensional hexagonal-like packing, a phenomenon also predicted by MD simulations and confirmed by SAXS data. nih.gov The use of self-assembly strategies within MD simulations, where the system is allowed to assemble spontaneously, has proven effective in overcoming the limitations of pre-assembled models and can reveal novel conformations, such as membrane-spanning arrangements. nih.gov

In Vitro and Ex Vivo Research Techniques

Primary Cell Culture Methodologies (e.g., anterior pituitary, cardiomyocytes)

Primary cell cultures are a cornerstone of in vitro research on GHRP-6, allowing for the study of its effects on specific cell types in a controlled environment. A key model system is the primary culture of anterior pituitary cells, which are the primary target for the growth hormone-releasing actions of GHRP-6. oup.comunimi.it Methodologies for establishing these cultures often involve the enzymatic and mechanical dispersion of anterior pituitary glands from rats, particularly infant rats, which have shown greater responsiveness to GHRP-6 compared to adults. oup.comunimi.it These cultured cells can then be used in monolayer to study dose-dependent and time-course effects of GHRP-6 on hormone secretion and gene expression. oup.com

Similarly, primary cultures of cardiomyocytes have been crucial in elucidating the direct cardiac effects of GHRP-6 and its analogs. oatext.combioscientifica.com These cultures are typically established from the ventricles of animal hearts, such as mice, and can be used to study phenomena like cell proliferation and protection against ischemia/reperfusion injury. bioscientifica.complos.org For instance, cardiomyocytes isolated from hearts subjected to a Langendorff perfusion system can be used to measure parameters like cell shortening and intracellular calcium transients. plos.org Furthermore, cell lines, such as the H9c2 cardiomyocyte cell line, provide a more homogenous and readily available alternative for studying the proliferative effects of GHRP-6. bioscientifica.com The use of glioblastoma cell lines like C6 has also been employed to investigate the actions of GHRP-6 on astrocytes. bioscientifica.com

Receptor Binding Assays (e.g., competitive receptor binding assay)

Receptor binding assays are fundamental for characterizing the interaction of GHRP-6 with its receptors. Competitive receptor binding assays are commonly employed to determine the binding affinity (IC50) of GHRP-6 and its analogs for the growth hormone secretagogue receptor (GHS-R1a) and other potential binding sites like the CD36 receptor. oup.comnih.gov These assays typically involve the use of a radiolabeled ligand, such as 125I-ghrelin or a photoactivatable derivative of a GHRP-6 analog like hexarelin, which competes with the unlabeled GHRP-6 for binding to the receptor. oup.comnih.gov The receptors can be expressed in transiently transfected cell lines, such as COS-7 or HEK-293 cells, or in membranes prepared from tissues known to express the receptor, like the pituitary gland. oup.comoup.com

Studies have shown that GHRP-6 competes for ghrelin binding in a complex manner, suggesting potential allosteric interactions. oup.com The binding affinity of GHRP-6 for the GHS-R1a has been reported with a dissociation constant (Ki) of 6.3 nM in one study and an IC50 of approximately 260 nM in another, highlighting variations based on experimental conditions. oup.comoup.com For the CD36 receptor, the IC50 value for GHRP-6 has been determined to be 2.03 ± 1.36 μM. nih.gov These assays are critical for understanding the structure-activity relationships of GHRP-6 and its analogs, and for identifying which receptor mediates specific biological effects. nih.govnih.gov

Table 1: Binding Affinities of GHRP-6 and Related Compounds to GHS-R1a and CD36

Compound Receptor Assay Type Reported Affinity (IC50/Ki)
GHRP-6 GHS-R1a Competitive Binding vs 125I-ghrelin ~260 nM (IC50) oup.com
GHRP-6 GHS-R1a Competitive Binding vs [35S]MK-0677 6.3 nM (Ki) oup.com
GHRP-6 CD36 Competitive Binding vs 125I-Tyr-Bpa-Ala-hexarelin 2.03 ± 1.36 μM (IC50) nih.gov
Ghrelin GHS-R1a Competitive Binding vs 125I-ghrelin ~5 nM (IC50) oup.com
Hexarelin CD36 Competitive Binding vs 125I-Tyr-Bpa-Ala-hexarelin 0.95 ± 0.26 μM (IC50) nih.gov
[D-Lys3]GHRP-6 CD36 Competitive Binding vs 125I-Tyr-Bpa-Ala-hexarelin 6.28 ± 2.92 μM (IC50) nih.gov

Immunoneutralization and Antisera Application in Mechanistic Studies

Immunoneutralization is a valuable technique used to investigate the physiological mechanisms of GHRP-6 by blocking the action of endogenous hormones that may be involved in its signaling pathway. This method typically involves the administration of specific antisera against hormones like Growth Hormone-Releasing Hormone (GHRH) or somatostatin (B550006). unimi.itnih.gov By neutralizing the effects of these endogenous regulators, researchers can determine whether the actions of GHRP-6 are dependent on or independent of these pathways.

For example, studies in conscious, freely-moving rats have used GHRH antiserum (GHRHas) and somatostatin antiserum (SSas) to probe the mechanism of GHRP-6. nih.gov It was found that pretreatment with GHRHas significantly blunted the GH response to GHRP-6, suggesting that the action of GHRP-6 is largely dependent on an intact GHRH system. nih.gov Conversely, immunoneutralization of somatostatin did not significantly alter the GH release induced by GHRP-6. nih.gov In studies with infant rats, neither GHRH nor somatostatin antiserum prevented or modified the GH release elicited by GHRP-6, indicating a different mechanism of action in this developmental stage. unimi.it Furthermore, immunoneutralization of GH itself with a monoclonal antibody has been used to demonstrate that the effects of other GH secretagogues on immune cells are mediated by locally produced GH. sld.cu These studies underscore the importance of immunoneutralization in dissecting the complex in vivo mechanisms of GHRP-6. unimi.itnih.govsld.cu

Gene Expression Analysis (e.g., GH mRNA expression)

Analyzing changes in gene expression provides critical insights into the molecular mechanisms by which GHRP-6 exerts its effects. A primary focus of this research has been the regulation of growth hormone (GH) gene expression in the pituitary. unimi.it Techniques such as Northern blot analysis and, more commonly, real-time reverse transcription-polymerase chain reaction (RT-PCR), are used to quantify the levels of specific messenger RNA (mRNA), such as GH mRNA. oup.comunimi.it

Studies using primary cultures of infant rat anterior pituitary cells have shown that GHRP-6 can elicit a time- and dose-dependent increase in the expression of Pit-1, a pituitary-specific transcription factor that is essential for GH gene expression. oup.comnih.gov This effect was found to be a direct transcriptional activation, as it was blocked by the transcription inhibitor actinomycin (B1170597) D. oup.comnih.gov In vivo studies in GHRH-deprived infant rats have demonstrated that treatment with GHRP-6 can restore pituitary GH mRNA expression to control levels, indicating that GHRP-6 can stimulate GH gene expression even in the absence of GHRH. unimi.it Beyond the pituitary, research has also shown that systemic administration of GHRP-6 can increase the expression of Insulin-like Growth Factor-I (IGF-I) mRNA in specific brain regions, such as the hypothalamus, hippocampus, and cerebellum. scispace.com These gene expression studies are vital for understanding the transcriptional regulatory networks influenced by GHRP-6.

Table 2: Effects of GHRP-6 on Gene Expression

Gene Cell/Tissue Type Experimental Model Effect of GHRP-6
Pit-1 mRNA Anterior Pituitary Infant Rat Primary Cell Culture Increased oup.comnih.gov
GH mRNA Pituitary GHRH-deprived Infant Rats Increased/Restored unimi.it
IGF-I mRNA Hypothalamus, Hippocampus, Cerebellum Rats (in vivo) Increased scispace.com
GHR mRNA C6 Glioblastoma Cells Cell Culture No significant change mentioned, but GH increased it bioscientifica.com
GRLN-R1a mRNA C6 Glioblastoma Cells Cell Culture Increased bioscientifica.com
Bcl-2 Myocardium Rats with Doxorubicin-induced Cardiomyopathy Upregulated researchgate.netfrontiersin.org
TGFB1, CTGF Liver, Skin Rat/Rabbit Fibrosis Models Decreased sld.cu
PPARG, MMP-13 Liver, Skin Rat/Rabbit Fibrosis Models Increased sld.cu

Intracellular Signaling Pathway Measurement Techniques

The elucidation of the intracellular signaling cascades initiated by Growth Hormone-Releasing Hexapeptide 6 (GHRP-6) relies on a variety of sophisticated measurement techniques. These methodologies allow researchers to dissect the molecular events that occur following the binding of GHRP-6 to its receptor, the growth hormone secretagogue receptor (GHS-R1a). The primary signaling pathway activated by GHRP-6 involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comoup.com This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). oup.comnih.gov Additionally, GHRP-6 has been shown to modulate other significant pathways, including the MAPK/ERK and PI3K/Akt cascades. bioscientifica.combioscientifica.com

A range of assays are employed to quantify the activation of these pathways, from measuring second messengers and ion fluxes to detecting the phosphorylation state of downstream effector proteins.

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

A hallmark of GHRP-6 signal transduction is a rapid increase in intracellular calcium concentration ([Ca²⁺]i). mdpi.com This is a primary endpoint measured to confirm the functional activity of the GHS-R1a. The response is typically biphasic, characterized by an initial, transient peak resulting from the IP3-mediated release of Ca²⁺ from intracellular stores, followed by a more sustained phase due to Ca²⁺ influx from the extracellular environment through voltage-dependent calcium channels. researchgate.net

The most common technique for this measurement involves the use of fluorescent calcium indicators, such as Fura-2 acetoxymethyl ester (Fura-2 AM). nih.govmedsci.org Cells are loaded with the dye, which becomes fluorescent upon binding to free Ca²⁺. The changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are then monitored using a luminescence spectrophotometer or fluorescence microscopy. nih.gov Studies in various cell types, including human pituitary tumor cells and T-cells, have utilized this method to characterize the calcium response to GHRP-6 and its analogs. nih.gov

Cell TypeTechniqueKey Finding
Human Pituitary Adenoma CellsFura-2 AM fluorescenceGHRP-6 (at concentrations >1 nmol/l) caused a biphasic [Ca²⁺]i increase, stemming from both intracellular mobilization and extracellular influx.
BHK cells (expressing human GHS-R)Calcium mobilization assayGHRP-6 stimulates intracellular calcium mobilization with an EC₅₀ of 4.5 nM. caymanchem.com
Rat Pituitary CellsIon imagingThe rise in [Ca²⁺]i is preceded by an increase in intracellular Na⁺ concentration, which depolarizes the cell membrane and activates voltage-gated Ca²⁺ channels. nih.gov
CEM-CCR5 T-cellsFura-2 AM dye with luminescence spectrometerThe GHRP-6 analog, D-[Lys3]GHRP-6, was shown to inhibit chemokine-induced intracellular calcium release. medsci.org

Phosphoprotein Analysis via Western Blotting

To investigate signaling events downstream of receptor activation and second messenger production, researchers measure the activation of specific protein kinases. Western blotting is a widely used technique to detect the phosphorylation status of key signaling proteins, such as those in the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. bioscientifica.combioscientifica.com

This method involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies that recognize either the total amount of a protein or only its phosphorylated (activated) form. The results can reveal whether GHRP-6 treatment leads to the activation of specific signaling cascades. For instance, studies have demonstrated that GHRP-6 can induce the phosphorylation of ERK1/2, Akt, and downstream effectors like mTOR and STAT3 in various cell types, including hippocampal neural stem cells. bioscientifica.comcapes.gov.br To confirm the pathway's role, experiments are often conducted in the presence of specific pharmacological inhibitors. bioscientifica.commdpi.com

Target PathwayPhosphorylated ProteinCell TypeKey Finding
PI3K/AktAkt, BadRat hypothalamus, cerebellum, hippocampusSystemic GHRP-6 treatment increased phosphorylation of Akt and Bad, signaling activation of cell survival pathways. nih.gov
PI3K/Akt/mTORAkt, GSK-3β, mTOR, p70S6KAdult rat hippocampal neural stem cellsGhrelin (for which GHRP-6 is a mimetic) stimulated the phosphorylation of Akt and its downstream effectors; this effect was blocked by the GHS-R1a antagonist D-Lys-3-GHRP-6. bioscientifica.com
MAPK/ERKERK3T3.T4.CCR5 cellsThe GHRP-6 analog D-[Lys3]GHRP-6 was found to partially block RANTES-induced ERK activation. medsci.org
PKC/CREBCREBGH3 pituitary tumor cellsGHRP-6 induces CREB phosphorylation, a process mediated by Protein Kinase C (PKC), particularly the PKCσ isoform. nih.gov

Inositol Phosphate (B84403) (IP) Accumulation Assays

Given that the canonical GHS-R1a pathway involves the activation of Phospholipase C (PLC), a direct method to measure this is to quantify the production of inositol phosphates (IPs), the downstream products of PLC activity. oup.comoup.com These assays provide a direct readout of Gαq/11 pathway engagement. In these experiments, cells are typically pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. Following stimulation with GHRP-6, the accumulated water-soluble [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting. Research has shown that GHRP-6 stimulates IP turnover, confirming its action through the PLC pathway. oup.com In COS-7 cells expressing the human GHS-R, GHRP-6 was found to stimulate inositol phosphate production with high potency. caymanchem.com

Cyclic AMP (cAMP) Assays

While the primary signaling pathway for GHRP-6 does not involve cyclic AMP (cAMP), its interaction with the Growth Hormone-Releasing Hormone (GHRH) pathway does. oup.comoup.com GHRP-6 alone typically has no effect on intracellular cAMP levels. oup.combioscientifica.com However, it can potentiate the increase in cAMP production stimulated by GHRH. oup.com This synergistic effect is measured using cAMP assays, which are often competitive immunoassays (like ELISA). In these assays, cell lysates are incubated in wells coated with a cAMP antibody, and the amount of cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding sites. The resulting signal is inversely proportional to the concentration of cAMP in the cells.

Electrophysiological Techniques

Electrophysiological methods, particularly the patch-clamp technique in the whole-cell configuration, are used to measure the ion currents and changes in membrane potential that underlie the calcium influx component of GHRP-6 signaling. nih.govresearchgate.netresearchgate.net Studies have shown that GHRP-6 can depolarize the plasma membrane of somatotrophs, in part by inhibiting K⁺ channels and increasing Na⁺ permeability. oup.comnih.gov This depolarization is crucial for the opening of voltage-gated L-type Ca²⁺ channels, leading to Ca²⁺ influx and subsequent GH release. oup.comnih.gov Patch-clamp recordings allow for the direct measurement of these ion channel activities in response to GHRP-6 application.

Future Directions and Emerging Research Avenues for Growth Hormone Releasing Hexapeptide 6

Elucidating Unexplored Physiological Roles

While the primary function of GHRP-6 is to stimulate GH release, its full spectrum of physiological activities remains to be completely understood. astatinelabs.ukbioscientifica.com Future research is poised to delve deeper into its less-characterized roles, particularly in metabolic regulation and cellular processes. The discovery that GHRP-6 acts through the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, has opened new avenues for investigation. astatinelabs.uk Ghrelin, the endogenous ligand for this receptor, is involved in a wide array of physiological processes including appetite stimulation, energy homeostasis, and gastrointestinal motility. mdpi.com Therefore, it is plausible that GHRP-6, as a ghrelin mimetic, may influence these functions. astatinelabs.uk

Further research is needed to clarify the precise role of GHRP-6 in regulating energy balance. While ghrelin is known as the "hunger hormone," the direct effects of GHRP-6 on appetite and food intake require more detailed investigation. mdpi.com Additionally, its influence on glucose metabolism and insulin (B600854) sensitivity, independent of its GH-releasing activity, is an area ripe for exploration. Studies have shown that GHRP-6 can stimulate GH secretion in type 1 diabetic patients, but its direct impact on glycemic control is not fully elucidated. oup.com

Another area of interest is the potential role of GHRP-6 in inflammatory and immune responses. Some studies have suggested that GHRPs possess anti-inflammatory properties. nih.gov For instance, research in rats has shown that GHRP-2, a similar peptide, can attenuate the inflammatory response to lipopolysaccharide. nih.gov Investigating whether GHRP-6 shares these immunomodulatory effects could reveal novel therapeutic applications.

Expanding Understanding of Multifactorial Mechanisms of Action

The mechanisms through which GHRP-6 exerts its effects are multifaceted and not entirely elucidated. It is known to act at both the hypothalamic and pituitary levels to stimulate GH secretion. oup.com At the hypothalamus, it can stimulate the release of Growth Hormone-Releasing Hormone (GHRH) and potentially inhibit somatostatin (B550006), the primary inhibitor of GH release. bioscientifica.com At the pituitary, it acts directly on somatotrophs to enhance GH release. bioscientifica.com The synergistic effect observed when GHRP-6 is co-administered with GHRH underscores the complexity of its action. oup.com

Beyond its interaction with the GHSR-1a receptor, evidence suggests that GHRP-6 may also bind to other receptors, such as CD36, which could mediate some of its cytoprotective effects. nih.govoatext.com This finding opens up a new dimension to its mechanism of action, suggesting that its biological activities may not be solely dependent on GHSR-1a activation. nih.gov

Future research should aim to dissect these intricate signaling pathways. Understanding the downstream molecular events following GHRP-6 receptor binding is crucial. This includes identifying the specific intracellular signaling cascades involved, such as the phosphatidylinositol 3-kinase/AKT1 (PI-3K/AKT1) pathway, which has been implicated in its cytoprotective effects. nih.gov A comprehensive understanding of these mechanisms will be instrumental in developing more targeted and effective therapeutic strategies.

ReceptorKnown/Proposed FunctionImplicated Signaling Pathway
GHSR-1a Growth Hormone Secretion, Appetite RegulationG-protein coupled receptor signaling
CD36 Cytoprotection, Fatty Acid UptakePI-3K/AKT1

Development of Next-Generation Growth Hormone Secretagogues and Analogues

The discovery and development of GHRP-6 have paved the way for the creation of a new class of synthetic GH secretagogues (GHSs). acs.org The goal is to develop next-generation compounds with improved pharmacokinetic profiles, oral bioavailability, and enhanced specificity. mdpi.comnih.gov

The development of non-peptidic GHSs, such as Ipamorelin, represents a significant advancement. contemporaryhealthcenter.com These small molecules can mimic the action of GHRP-6 but may offer advantages in terms of stability and ease of administration. acs.org The design of these next-generation secretagogues often involves computational modeling and quantitative structure-activity relationship (QSAR) studies to optimize their binding affinity and biological activity. acs.org

Furthermore, the creation of analogues with selective actions is a key area of future research. For example, developing analogues that retain the cytoprotective properties of GHRP-6 without significantly stimulating GH secretion could be beneficial for certain conditions where elevated GH levels are not desirable. nih.gov The synthesis of a GHRP-6-biotin conjugate, for instance, has shown promise in promoting myogenic protein expression, suggesting potential applications in muscle-wasting conditions. nih.govoatext.com

Compound/AnalogueKey Feature/Potential ApplicationReference
Ipamorelin Non-peptidic GHS with potent GH-releasing activity. contemporaryhealthcenter.com
GHRP-6-biotin conjugate Induces myogenic protein expression; potential for sarcopenia. nih.govoatext.com
Azapeptide analogues Retain high and selective binding affinity for the CD36 receptor. nih.gov

Investigation of Novel Pharmacological Indications and Cytoprotective Applications Beyond Growth Hormone Secretion

Perhaps one of the most exciting future directions for GHRP-6 research lies in exploring its pharmacological applications beyond its role as a GH secretagogue. nih.gov A growing body of evidence points to its significant cytoprotective properties in various tissues and organs. nih.govcigb.edu.cu

Studies have demonstrated the cardioprotective effects of GHRP-6 in models of myocardial infarction and doxorubicin-induced cardiomyopathy. nih.govfrontiersin.org It has been shown to reduce cell death, oxidative stress, and inflammation in cardiac tissue. nih.gov These effects appear to be at least partially independent of GH, suggesting a direct action of the peptide on cardiac cells. nih.gov

The cytoprotective effects of GHRP-6 extend to other organs as well. Research has indicated its ability to protect against liver damage in models of ischemia/reperfusion and cirrhosis. nih.govsld.cu In these studies, GHRP-6 was found to reduce fibrosis and oxidative damage. sld.cusld.cu Furthermore, it has shown protective effects in the gastrointestinal tract, kidneys, and lungs in various injury models. nih.govwjgnet.com

Future investigations should focus on elucidating the mechanisms underlying these cytoprotective actions and exploring their therapeutic potential in a clinical setting. The anti-fibrotic properties of GHRP-6, observed in both liver and skin models, are particularly promising and warrant further study for conditions like liver cirrhosis and hypertrophic scarring. sld.curesearchgate.net

Organ SystemObserved Cytoprotective EffectPotential Indication
Cardiovascular Reduced myocardial necrosis, improved cardiac function. nih.govfrontiersin.orgMyocardial Infarction, Cardiomyopathy. nih.gov
Hepatic Attenuated liver damage and fibrosis. nih.govsld.cuLiver Cirrhosis, Ischemia/Reperfusion Injury. sld.cu
Gastrointestinal Protection against stress-induced gastric injury. wjgnet.comGastric Ulcers.
Renal/Pulmonary Reduced tissue damage in multi-organ failure models. nih.govAcute Ischemia/Reperfusion Injury.
Dermal Enhanced wound healing and reduced hypertrophic scarring. researchgate.netWound Management, Fibrotic Skin Disorders.

Exploration of GHRP-6 as a Building Block for Bio-inspired Materials

The unique properties of peptides, including their capacity for self-assembly, make them attractive building blocks for the creation of novel biomaterials. dtic.mil While research in this area for GHRP-6 is still in its infancy, its potential as a component in bio-inspired materials is an intriguing avenue for future exploration.

The ability of short peptides to self-assemble into well-ordered nanostructures, such as hydrogels, nanotubes, and nanovesicles, has been demonstrated with other peptide sequences. dtic.milrsc.org These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. dtic.mil

Future research could investigate the self-assembly properties of GHRP-6 and its analogues. By modifying its sequence or conjugating it with other molecules, it might be possible to design novel biomaterials with specific functional properties. For instance, incorporating GHRP-6 into a hydrogel scaffold could create a material that not only provides structural support for tissue regeneration but also actively promotes cell survival and reduces inflammation through the peptide's inherent cytoprotective activities. The development of such "bioactive" materials represents a frontier in materials science and could lead to significant advances in various biomedical fields.

Q & A

Q. What is the structural composition of GHRP-6, and how does it influence its bioactivity?

GHRP-6 is a synthetic hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂. The inclusion of D-amino acids (D-Trp, D-Phe) enhances resistance to enzymatic degradation, improving its stability in vivo compared to L-isomers. The aromatic residues (Trp, Phe) and basic Lys-NH₂ terminus are critical for binding to the growth hormone secretagogue receptor (GHSR), facilitating GH release .

Q. What experimental models are commonly used to study GHRP-6's GH-releasing effects?

Rodent models (e.g., Wistar rats) and cell lines (e.g., C6 astrocytoma cells) are standard for in vivo and in vitro studies. For human trials, intravenous or subcutaneous administration is typical due to low oral bioavailability (~1–5%). Synergistic protocols combining GHRP-6 with GHRH are often employed to maximize GH pulsatility, as seen in clinical studies involving age-related GH deficiency .

Q. How does GHRP-6 interact with the GH/IGF-1 axis?

GHRP-6 binds to GHSR-1a in the pituitary and hypothalamus, activating phospholipase C (PLC) and inositol triphosphate (IP3) pathways. This stimulates GH secretion, which subsequently increases insulin-like growth factor 1 (IGF-1) production in the liver. Unlike exogenous GH, GHRP-6 preserves physiological pulsatility, making it valuable for studying endogenous GH regulation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on GHRP-6's GH-independent effects?

Discrepancies arise from tissue-specific responses. For example, in astrocytes, GHRP-6 increases proliferation via PI3K/Akt pathways independently of GH, whereas GH itself upregulates GFAP (glial fibrillary acidic protein) without affecting proliferation. To address contradictions, experimental designs should isolate variables (e.g., using GH-deficient models or PI3K inhibitors like LY294002) and specify dosage regimens (e.g., 150 µg/day in rats vs. 90 µg in humans) .

Q. What methodological considerations are critical for studying GHRP-6's oral bioavailability?

Despite its low bioavailability, GHRP-6's oral activity is attributed to partial absorption in the gastrointestinal tract. Researchers should use radiolabeled peptides or mass spectrometry to track metabolite stability. Co-administration with absorption enhancers (e.g., sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) can improve bioavailability, though this may alter pharmacokinetic profiles .

Q. How does GHRP-6's efficacy vary across species, and what are the implications for translational research?

GHRP-6 exhibits species-specific potency. In cynomolgus macaques, it elicits GH release without GHRH involvement, unlike humans where synergy with GHRH is required. Researchers must validate cross-species receptor affinity (e.g., using GHSR-1a binding assays) and adjust dosing to account for metabolic clearance rates .

Q. What are optimal protocols for combining GHRP-6 with GHRH in clinical studies?

Co-administration of saturating doses (e.g., 90 µg each of GHRP-6 and GHRH) induces maximal GH release in humans. This protocol is effective in elderly subjects, restoring GH pulsatility to youthful patterns. However, timing (e.g., bolus vs. infusion) and fasting status must be standardized to reduce variability .

Q. How can GHRP-6 be utilized to investigate GH-independent pathways in neuroprotection or metabolism?

GHRP-6 activates PI3K/Akt in astrocytes, promoting proliferation and neuroprotection. To study GH-independent effects, use GH receptor antagonists (e.g., pegvisomant) or GHSR-1a knockout models. Transcriptomic profiling (RNA-seq) of treated astrocytes can identify downstream targets like vimentin or GFAP .

Methodological Resources

  • Dosage Guidelines :

    ModelDose (µg/day)RouteKey OutcomeReference
    Adult Rats150IV ↑ Astrocyte proliferation
    Humans90IV ↑ GH pulsatility with GHRH
  • Analytical Tools :

    • Radiolabeled peptide tracing for bioavailability studies .
    • PI3K inhibitors (LY294002) to dissect signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.